Methyl (R)-3-amino-3-(2,3-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-dimethylbenzaldehyde and methyl acrylate in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis in the presence of enzymes. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-3-phenylpropanoate: Lacks the dimethyl groups on the phenyl ring.
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate: Has a single methyl group on the phenyl ring.
Methyl (3R)-3-amino-3-(2,4-dimethylphenyl)propanoate: Has methyl groups at different positions on the phenyl ring.
Uniqueness
Methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m1/s1 |
InChI Key |
IHDUVJKGWOQEDO-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.